1-(2-Ethylbutyl)piperazine;dihydrochloride
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Overview
Description
“1-(2-Ethylbutyl)piperazine;dihydrochloride” is a chemical compound with the molecular formula C10H24Cl2N2 . It has a molecular weight of 243.22. The IUPAC name for this compound is 1-(2-ethylbutyl)piperazine dihydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H22N2.2ClH/c1-3-10(4-2)9-12-7-5-11-6-8-12;;/h10-11H,3-9H2,1-2H3;2*1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Medicinal Chemistry and Drug Development
Piperazines and their derivatives have been widely explored for their biological and pharmaceutical activities. The piperazine moiety appears in several drugs, including trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers continue to investigate novel piperazine-based compounds for potential therapeutic applications.
Organic Synthesis and Catalysts
Piperazines participate in various synthetic transformations, such as cyclizations, aza-Michael additions, and cycloadditions. Researchers explore their use as catalysts or ligands in organic reactions.
For additional details, you can refer to the following sources:
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that piperazine compounds, which 1-(2-ethylbutyl)piperazine;dihydrochloride is a derivative of, generally target parasites .
Mode of Action
This compound, similar to other piperazine compounds, mediates its action by paralyzing parasites . This paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
Given its similarity to other piperazine compounds, it can be inferred that it affects the neuromuscular coordination of parasites, leading to their paralysis .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the paralysis of parasites, which allows the host body to easily remove or expel the invading organism .
properties
IUPAC Name |
1-(2-ethylbutyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-10(4-2)9-12-7-5-11-6-8-12;;/h10-11H,3-9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWURIXUYVVIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCNCC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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